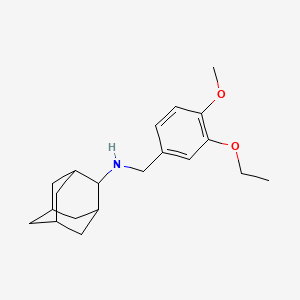
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine, also known as AEM, is a chemical compound that has been extensively studied for its potential use in various scientific applications. AEM belongs to the family of adamantylamines, which are known for their unique structural and pharmacological properties.
科学的研究の応用
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine has been studied for its potential use in various scientific applications, including as a ligand for imaging and therapeutic agents, as a substrate for enzyme assays, and as a tool for studying the structure and function of biological systems. This compound has been shown to selectively bind to certain receptors in the brain and other tissues, making it a promising candidate for the development of imaging and therapeutic agents for various diseases.
作用機序
The mechanism of action of 2-adamantyl(3-ethoxy-4-methoxybenzyl)amine involves its interaction with specific receptors in the brain and other tissues. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. This compound has also been shown to interact with other receptors, including the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
実験室実験の利点と制限
2-adamantyl(3-ethoxy-4-methoxybenzyl)amine has several advantages for lab experiments, including its high selectivity and affinity for specific receptors, its ability to cross the blood-brain barrier, and its stability in various biological fluids. However, this compound also has some limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited availability.
将来の方向性
There are several future directions for the study of 2-adamantyl(3-ethoxy-4-methoxybenzyl)amine, including the development of imaging and therapeutic agents based on its unique structural and pharmacological properties, the elucidation of its molecular mechanism of action, and the investigation of its potential therapeutic applications in various diseases. Other future directions include the development of new synthetic methods for this compound and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound has a unique structural and pharmacological profile that makes it a promising candidate for the development of imaging and therapeutic agents for various diseases. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound. This compound has several advantages for lab experiments, including its high selectivity and affinity for specific receptors, but also has some limitations, including its potential toxicity at high doses. There are several future directions for the study of this compound, including the development of new synthetic methods, the elucidation of its molecular mechanism of action, and the investigation of its potential therapeutic applications in various diseases.
合成法
The synthesis of 2-adamantyl(3-ethoxy-4-methoxybenzyl)amine involves a multistep process that begins with the reaction of 2-adamantanone with 3-ethoxy-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a series of reactions involving various reagents to obtain the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-3-23-19-11-13(4-5-18(19)22-2)12-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,11,14-17,20-21H,3,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZURHRJPUGRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
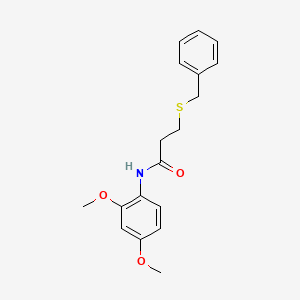
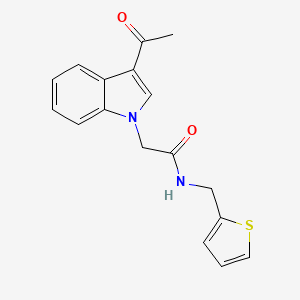
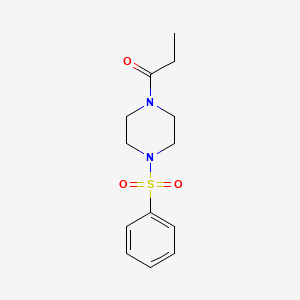
![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)
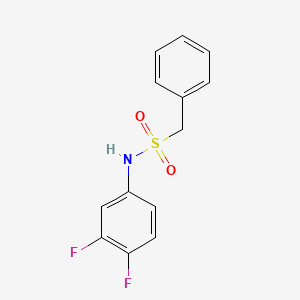
![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
